

# Technical Support Center: Overcoming Poor Solubility of Fluorophenylpiperazine Derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                               |
|----------------|---------------------------------------------------------------|
| Compound Name: | <i>tert</i> -Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate |
| Cat. No.:      | B1463228                                                      |

[Get Quote](#)

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with fluorophenylpiperazine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

## Introduction: The Solubility Challenge

Fluorophenylpiperazine derivatives are a common scaffold in modern drug discovery, appearing in compounds targeting a wide range of receptors and enzymes. While this moiety can confer desirable pharmacological properties, it often contributes to poor aqueous solubility. The combination of a lipophilic fluorophenyl group and a rigid piperazine ring can lead to high crystal lattice energy and low solvation, presenting significant hurdles for *in vitro* assays and *in vivo* studies. This guide provides a systematic approach to understanding and overcoming these challenges.

## Frequently Asked Questions (FAQs)

**Q1:** My fluorophenylpiperazine derivative has poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps I can take?

**A1:** Poor aqueous solubility is a frequent issue. The basic nitrogen atoms in the piperazine ring are the key to initial troubleshooting. Here is a step-by-step approach:

- pH Adjustment: The piperazine moiety is basic, meaning its ionization state is pH-dependent. Lowering the pH of your aqueous solution will protonate the piperazine nitrogens, creating a more polar, charged species that is often significantly more soluble in water.[\[1\]](#)[\[2\]](#) Determine the pKa of your compound; solubility will typically increase dramatically at pH values 1-2 units below the pKa.[\[3\]](#)
- Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[\[1\]](#)[\[4\]](#)[\[5\]](#) When diluting into your aqueous assay buffer, ensure the final concentration of the co-solvent is low enough (typically <0.5% for DMSO in cell-based assays) to avoid artifacts.[\[1\]](#) Always run a vehicle control with the same final co-solvent concentration.
- Salt Formation: If the free base is poorly soluble, converting it to a salt is a highly effective and widely used strategy.[\[6\]](#)[\[7\]](#)[\[8\]](#) Hydrochloride salts are common for piperazine-containing compounds and often provide a substantial solubility boost.[\[1\]](#)[\[9\]](#)

Q2: I tried adjusting the pH, but my compound is still not soluble enough, or the required pH is incompatible with my assay. What's next?

A2: If simple pH adjustment and co-solvents are insufficient, you should consider more advanced formulation strategies. The next logical steps involve altering the solid-state properties of your compound or using specialized formulation technologies. These include:

- Systematic Salt Screening: Test a variety of counter-ions (e.g., mesylate, sulfate, tosylate) to find a salt form with optimal solubility and stability.[\[6\]](#)[\[7\]](#)
- Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous (non-crystalline) state within a polymer matrix can dramatically increase its apparent solubility and dissolution rate.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Co-crystallization: Forming a co-crystal with a benign co-former can disrupt the crystal lattice of your compound, improving its solubility.[\[6\]](#)[\[13\]](#)[\[14\]](#) This is an excellent option for neutral compounds or when salt formation fails.
- Complexation with Cyclodextrins: These cyclic oligosaccharides can encapsulate your lipophilic compound, forming an inclusion complex with a hydrophilic exterior that is readily soluble in water.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Q3: Can I combine multiple solubility enhancement techniques?

A3: Absolutely. A combinatorial approach can be very powerful. For instance, you could create a hydrochloride salt of your derivative (chemical modification) and then formulate it as a nanosuspension (physical modification) to maximize both the equilibrium solubility and the dissolution rate.[\[1\]](#)

## Troubleshooting Guide: From Problem to Solution

Use this guide to systematically diagnose and solve solubility issues during your experiments.

Problem: Inconsistent results or visible precipitation in cell-based assays.

This common scenario often points to the compound crashing out of solution upon dilution of a concentrated organic stock into the aqueous assay medium.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for poor aqueous solubility.

### Solution Steps:

- Determine Kinetic Solubility: First, establish the kinetic solubility of your compound in the specific assay buffer. This tells you the concentration at which it precipitates under your experimental conditions and provides a baseline for improvement.
- pH Adjustment: Given the basic piperazine core, attempt to lower the buffer pH. Even a small change can sometimes be sufficient to keep the compound in solution at the desired concentration.
- Advanced Formulation: If the above steps are insufficient or incompatible with your experimental design, proceed to the advanced formulation strategies detailed in the following sections.

## In-Depth Solubility Enhancement Strategies

### Salt Formation

Mechanism: Salt formation is a chemical modification that converts a neutral, ionizable drug into a salt by reacting it with an acid or a base.<sup>[8]</sup> For basic fluorophenylpiperazine derivatives, reaction with an acid (like HCl) protonates the piperazine nitrogens, forming a cation. This cation pairs with the acid's counter-ion (Cl<sup>-</sup>) to form a salt. The ionic nature of the salt dramatically improves its interaction with polar water molecules, leading to higher aqueous solubility compared to the neutral free base.<sup>[7][18]</sup> The difference in pKa between the drug and the counter-ion should ideally be greater than 2-3 units to ensure a stable salt is formed.<sup>[3]</sup>



[Click to download full resolution via product page](#)

Caption: Mechanism of solubility enhancement by salt formation.

## Data Presentation: Solubility Enhancement of Piperazine Derivatives

The following table summarizes quantitative data on the improvement of solubility for various drugs by forming piperazine salts.

| Parent Compound   | Salt Form          | Solvent        | Solubility of Parent (µg/mL) | Solubility of Salt (µg/mL) | Fold Increase | Reference |
|-------------------|--------------------|----------------|------------------------------|----------------------------|---------------|-----------|
| Meclofenamic Acid | Piperazine (1:1)   | 50% EtOH–water | 0.027                        | 73.5                       | ~2724         | [1][19]   |
| Ibuprofen         | Piperazine (1:0.5) | Water          | 0.021                        | >0.21                      | >10           | [1][20]   |
| Indomethacin      | Piperazine (1:0.5) | Water          | 0.0009                       | >0.009                     | >10           | [1][20]   |

## Experimental Protocol: Small-Scale Salt Screening

This protocol allows for the rapid screening of different counter-ions to identify promising salt candidates.

- Materials:
  - Fluorophenylpiperazine derivative (free base)
  - A panel of pharmaceutically acceptable acids (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>, methanesulfonic acid, maleic acid) in a suitable solvent like isopropanol or acetone.
  - Small glass vials (2 mL) with screw caps
  - Magnetic stir plate and stir bars
  - Vortex mixer
  - Centrifuge

- Analytical balance
- Solvents for analysis (e.g., acetonitrile, water)
- Procedure:
  - Preparation: Weigh 10-20 mg of the free base into several vials.
  - Acid Addition: To each vial, add a stoichiometric equivalent (e.g., 1.0 to 1.1 equivalents) of a different acid solution.
  - Reaction & Equilibration: Add a small amount of an appropriate solvent (e.g., 0.5 mL of acetone) to create a slurry. Cap the vials and stir at room temperature for 24-48 hours.
  - Isolation: Centrifuge the vials to pellet the solid. Decant the supernatant and wash the solid with a small amount of fresh solvent.
  - Drying: Dry the solid under vacuum or in a desiccator.
  - Characterization: Analyze the resulting solids using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form and Differential Scanning Calorimetry (DSC) to determine the melting point.
  - Solubility Testing: Determine the aqueous solubility of the most promising new solid forms using Protocol 1 (below).

## Amorphous Solid Dispersions (ASDs)

Mechanism: Crystalline materials have a highly ordered, stable structure with high lattice energy. Significant energy is required to break this lattice before the molecule can dissolve. ASDs circumvent this by dispersing the drug in an amorphous (disordered) state within a polymer carrier.<sup>[11][12]</sup> This high-energy, non-crystalline form lacks a crystal lattice, so it dissolves more readily, often achieving a transient state of "supersaturation" where the drug concentration temporarily exceeds its equilibrium crystalline solubility, which can enhance absorption.<sup>[10][21]</sup> Common polymers include HPMC, PVP, and Soluplus®.

Experimental Protocol: ASD Preparation via Solvent Evaporation

This is a common lab-scale method for preparing ASDs for initial screening.

- Materials:

- Fluorophenylpiperazine derivative
- Polymer carrier (e.g., Hydroxypropyl Methylcellulose - HPMC)[22]
- A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, or a mixture)
- Round-bottom flask
- Rotary evaporator
- Vacuum oven

- Procedure:

- Dissolution: Dissolve the drug and the polymer in the chosen solvent in a round-bottom flask. Typical drug-to-polymer ratios for screening are 1:1, 1:3, and 1:9 by weight.
- Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
- Drying: Once a solid film or powder is formed, transfer it to a vacuum oven and dry for 24 hours at a temperature well below the glass transition temperature (Tg) of the ASD to remove any residual solvent.
- Characterization: Confirm the amorphous nature of the dispersion using PXRD (absence of sharp peaks) and DSC (presence of a single Tg).
- Solubility & Dissolution Testing: Perform solubility and dissolution rate studies to evaluate the performance of the ASD compared to the crystalline drug.

## Cyclodextrin Inclusion Complexes

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape.[\[15\]](#) Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[\[16\]](#)[\[17\]](#) A poorly soluble, lipophilic molecule like a fluorophenylpiperazine derivative can fit into this hydrophobic cavity, forming a "host-guest" inclusion complex.[\[15\]](#)[\[17\]](#) This complex effectively shields the hydrophobic drug from the aqueous environment, presenting a new entity with a hydrophilic exterior, thereby increasing its apparent aqueous solubility.[\[23\]](#)



Mechanism of cyclodextrin-mediated solubility enhancement.

[Click to download full resolution via product page](#)

Caption: Encapsulation of a guest drug within a host cyclodextrin.

Experimental Protocol: Preparation by Kneading Method

This is a simple, economical, and solvent-free method for preparing inclusion complexes.[\[15\]](#)

- Materials:

- Fluorophenylpiperazine derivative
- Cyclodextrin (e.g., Hydroxypropyl- $\beta$ -cyclodextrin, HP- $\beta$ -CD)
- Mortar and pestle
- Water or a water-ethanol mixture
- Vacuum oven or desiccator

- Procedure:

- Mixing: Place the cyclodextrin in the mortar. Add a small amount of water to form a paste.
- Drug Addition: Slowly add the drug to the paste while triturating (kneading) vigorously with the pestle. A 1:1 molar ratio is a good starting point.
- Kneading: Continue kneading for 30-60 minutes. The mixture should remain a paste. Add more water/ethanol if it becomes too dry.
- Drying: Spread the paste on a tray and dry in a vacuum oven at 40-50°C until a constant weight is achieved.
- Sieving: Pass the dried complex through a fine sieve to obtain a uniform powder.
- Characterization: Use techniques like FTIR, DSC, and PXRD to confirm complex formation.
- Solubility Testing: Determine the aqueous solubility of the complex.

## Nanosuspensions

Mechanism: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid phase, stabilized by surfactants or polymers.[\[24\]](#)[\[25\]](#) By reducing the particle size of the drug to the nanometer range (typically 100-500 nm), the surface area available for dissolution

is vastly increased.<sup>[4][5][26]</sup> According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate. Furthermore, the increased saturation solubility predicted by the Ostwald-Freundlich equation can also contribute to improved bioavailability.<sup>[24]</sup>

#### Experimental Protocol: Nanosuspension by Precipitation (Bottom-Up)

This method, also known as the anti-solvent precipitation method, is a straightforward way to produce nanosuspensions in the lab.<sup>[27]</sup>

- Materials:
  - Fluorophenylpiperazine derivative
  - Water-miscible organic solvent (e.g., acetone, ethanol)
  - Aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or HPMC)
  - High-speed stirrer or homogenizer
- Procedure:
  - Organic Phase: Dissolve the drug in the selected organic solvent to create a saturated or near-saturated solution.
  - Aqueous Phase: Prepare the stabilizer solution in water.
  - Precipitation: Under high-speed stirring, inject the organic phase into the aqueous phase. The rapid solvent shift causes the drug to precipitate as nanoparticles.<sup>[1]</sup>
  - Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure using a rotary evaporator.
  - Characterization: Measure the particle size and zeta potential using a dynamic light scattering (DLS) instrument. The zeta potential gives an indication of the stability of the suspension.

## General Protocols

### Protocol 1: Equilibrium Aqueous Solubility Determination

- Materials:
  - Compound of interest (free base, salt, or formulation)
  - Solvent (e.g., water, pH 7.4 phosphate buffer)
  - Glass vials with screw caps
  - Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)
  - Centrifuge
  - Syringe filters (e.g., 0.22 µm PTFE)
  - Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
- Procedure:
  - Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. "Excess" means enough solid remains undissolved at the end of the experiment.
  - Equilibration: Tightly cap the vials and place them on the orbital shaker. Shake at a constant temperature for 24-48 hours to ensure equilibrium is reached.
  - Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
  - Sampling: Carefully withdraw a known volume of the clear supernatant.
  - Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Note: Pre-saturate the filter with the solution to avoid drug adsorption.

- Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration using a pre-validated HPLC or LC-MS method.
- Reporting: Express the solubility in  $\mu\text{g/mL}$  or mM at the specified temperature and pH.

## References

- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved January 7, 2026.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved January 7, 2026.
- Benchchem. (2025).
- Sigma-Aldrich. (n.d.).
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 7, 2026.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [\[Link\]](#)
- Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2359. [\[Link\]](#)
- Pharmaceutical Technology. (2014). Solving Poor Solubility with Amorphous Solid Dispersions. Retrieved January 7, 2026.
- Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [\[Link\]](#)
- Taylor & Francis Online. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Retrieved January 7, 2026.
- Khan, A. A., et al. (2021). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics.
- International Journal of Scientific Research & Technology. (n.d.).
- Eurasia. (n.d.). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Retrieved January 7, 2026.
- Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5288. [\[Link\]](#)
- Longdom Publishing. (n.d.). Design of lipid-based drug delivery systems to improve the oral Bioavailability of poorly water-soluble drugs. Retrieved January 7, 2026.
- International Journal of Research in Pharmaceutical and Nano Sciences. (2022).

- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved January 7, 2026.
- Pharma Focus Asia. (n.d.). Lipid Based Drug Delivery Systems. Retrieved January 7, 2026.
- American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. Retrieved January 7, 2026.
- Journal of Drug Delivery Science and Technology. (2021). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Retrieved January 7, 2026.
- ResearchGate. (n.d.).
- Asian Journal of Pharmacy and Technology. (2021). Nanosuspension a Promising Tool for Solubility Enhancement: A Review. Retrieved January 7, 2026.
- Pharmaceutical Online. (2023).
- Journal of Drug Delivery. (2022). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved January 7, 2026.
- Journal of Drug Delivery and Therapeutics. (2023). Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. Retrieved January 7, 2026.
- Current Pharmaceutical Design. (2018). Delivery of poorly soluble compounds by amorphous solid dispersions. Retrieved January 7, 2026.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 7, 2026.
- Journal of Pharmaceutical Sciences and Research. (2024). Enhancing solubility of poorly soluble drugs using various techniques. Retrieved January 7, 2026.
- Avicenna Journal of Medical Biotechnology. (2014).
- Molecules. (2021).
- Advances in Pharmacology and Pharmacy. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved January 7, 2026.
- Drug Development and Delivery. (n.d.).
- MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved January 7, 2026.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (2011). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Retrieved January 7, 2026.
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved January 7, 2026.
- Benchchem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Retrieved January 7, 2026.
- ResearchGate. (n.d.).
- Journal of Pharmaceutical Sciences. (2022).

- Journal of Pharmacy & Pharmacognosy Research. (2024). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. Retrieved January 7, 2026.
- Cayman Chemical. (n.d.). 1-(4-Fluorophenyl)piperazine (hydrochloride). Retrieved January 7, 2026.
- Molecular Pharmaceutics. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Retrieved January 7, 2026.
- ResearchGate. (2016).
- Journal of Emerging Investigators. (2024). pH-dependent drug interactions with acid reducing agents. Retrieved January 7, 2026.
- ResearchGate. (2016). pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability. Retrieved January 7, 2026.
- Crystal Growth & Design. (2017). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Retrieved January 7, 2026.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 2. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [ijmsdr.org](http://ijmsdr.org) [ijmsdr.org]
- 5. [globalresearchonline.net](http://globalresearchonline.net) [globalresearchonline.net]
- 6. [sigmaaldrich.com](http://sigmaaldrich.com) [sigmaaldrich.com]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [rjpdft.com](http://rjpdft.com) [rjpdft.com]
- 9. [caymanchem.com](http://caymanchem.com) [caymanchem.com]
- 10. [pharmtech.com](http://pharmtech.com) [pharmtech.com]

- 11. tandfonline.com [tandfonline.com]
- 12. ijrpr.com [ijrpr.com]
- 13. ijsrtjournal.com [ijsrtjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. humapub.com [humapub.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. researchgate.net [researchgate.net]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 24. ajptonline.com [ajptonline.com]
- 25. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijhsr.org [ijhsr.org]
- 27. eaapublishing.org [eaapublishing.org]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Poor Solubility of Fluorophenylpiperazine Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1463228#how-to-overcome-poor-solubility-of-fluorophenylpiperazine-derivatives>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)